Swazine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

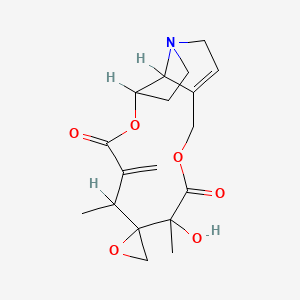

7-hydroxy-5,7-dimethyl-4-methylidenespiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-6,2'-oxirane]-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO6/c1-10-11(2)18(9-24-18)17(3,22)16(21)23-8-12-4-6-19-7-5-13(14(12)19)25-15(10)20/h4,11,13-14,22H,1,5-9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPOYLQBTYIKSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C)C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C14CO4)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959569 | |

| Record name | 6-Hydroxy-4,6-dimethyl-3-methylidene-3,4,9,11,13,14,14a,14b-octahydro-2H-spiro[1,6-dioxacyclododecino[2,3,4-gh]pyrrolizine-5,2'-oxirane]-2,7(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38763-74-5 | |

| Record name | Swazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxy-4,6-dimethyl-3-methylidene-3,4,9,11,13,14,14a,14b-octahydro-2H-spiro[1,6-dioxacyclododecino[2,3,4-gh]pyrrolizine-5,2'-oxirane]-2,7(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of Swainsonine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swainsonine, an indolizidine alkaloid first isolated from plants of the Swainsona genus, has garnered significant attention in the scientific community for its potent biological activities. Initially identified as the causative agent of "locoism" in livestock, a neurological disease characterized by abnormal behavior, subsequent research has unveiled its potential as a therapeutic agent, particularly in oncology. This technical guide provides a comprehensive overview of the core mechanism of action of Swainsonine, focusing on its enzymatic inhibition, the resultant disruption of glycoprotein processing, and the downstream cellular sequelae. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the molecular intricacies of Swainsonine's effects and providing a foundation for future research and therapeutic applications.

Primary Molecular Target: Inhibition of α-Mannosidases

The principal mechanism of action of Swainsonine is its potent and reversible inhibition of specific α-mannosidases, key enzymes in the N-linked glycosylation pathway.[1][2] Its structure mimics the mannosyl cation transition state, allowing it to bind to the active site of these enzymes.[1]

Golgi α-Mannosidase II

Swainsonine is a powerful inhibitor of Golgi α-mannosidase II (GMII), an enzyme located in the medial-Golgi that is critical for the maturation of N-linked glycans.[3][4][5] GMII catalyzes the removal of the α-1,3- and α-1,6-linked mannose residues from GlcNAcMan5GlcNAc2, a crucial step in the conversion of high-mannose oligosaccharides to complex and hybrid types.[2] The inhibition of GMII by Swainsonine is highly specific and occurs at nanomolar concentrations.[3]

Lysosomal α-Mannosidase

In addition to its effect on Golgi mannosidase II, Swainsonine also inhibits lysosomal α-mannosidase.[6][7][8] This enzyme is involved in the catabolism of glycoproteins within the lysosome. Inhibition of lysosomal α-mannosidase leads to the accumulation of mannose-rich oligosaccharides, a condition that phenotypically resembles the genetic lysosomal storage disease α-mannosidosis.[6][8]

Disruption of N-linked Glycosylation

The inhibition of Golgi α-mannosidase II by Swainsonine has a profound impact on the biosynthesis of N-linked glycoproteins. By blocking the trimming of mannose residues, Swainsonine prevents the formation of complex N-glycans and leads to the accumulation of aberrant "hybrid" type oligosaccharides on cell surface and secreted glycoproteins. These hybrid structures contain both high-mannose and complex-type features on the same oligosaccharide chain.

Data Presentation: Quantitative Inhibition Data

The following table summarizes the inhibitory potency of Swainsonine against its primary enzyme targets.

| Enzyme Target | Organism/Source | Inhibition Constant | Reference |

| Golgi α-Mannosidase II (GMII) | Drosophila melanogaster | Ki = 20-50 nM | [3] |

| Golgi α-Mannosidase II (GMII) | Drosophila melanogaster | Ki = 40 nM | [2] |

| Lysosomal α-Mannosidase | Human (fibroblasts) | Ki (8a-epimer) = 7.5 x 10-5 M | [9] |

| Lysosomal α-Mannosidase | Human (fibroblasts) | Ki (8,8a-diepimer) = 2 x 10-6 M | [9] |

Downstream Cellular Consequences

The alteration of cell surface and secreted glycoprotein glycosylation by Swainsonine triggers a cascade of cellular events with significant therapeutic implications.

Induction of Endoplasmic Reticulum (ER) Stress

The accumulation of improperly folded or modified glycoproteins due to disrupted N-linked glycosylation can lead to stress in the endoplasmic reticulum (ER). This ER stress activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. Key markers of the UPR, such as the chaperone BiP (Binding immunoglobulin protein) and the transcription factor CHOP (C/EBP homologous protein), are upregulated in response to Swainsonine treatment.

Apoptosis and Paraptosis

Prolonged or severe ER stress can ultimately lead to programmed cell death. Swainsonine has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, Swainsonine can trigger a form of non-apoptotic programmed cell death known as paraptosis, which is characterized by extensive cytoplasmic vacuolization originating from the ER and mitochondria.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which regulates a wide range of cellular processes including proliferation, differentiation, and apoptosis, is also modulated by Swainsonine. Specifically, the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways have been shown to be activated in response to Swainsonine-induced ER stress.

Immunomodulatory Effects

The altered glycan structures on the surface of tumor cells treated with Swainsonine can render them more immunogenic. This can lead to enhanced recognition and killing by immune cells such as natural killer (NK) cells and cytotoxic T lymphocytes.

Anti-Metastatic Activity

Changes in cell surface glycosylation are known to play a crucial role in cancer metastasis. The abnormal hybrid-type glycans induced by Swainsonine can interfere with cell-cell and cell-matrix interactions that are essential for tumor cell invasion and migration.

Mandatory Visualizations

Signaling Pathways

References

- 1. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 2. Golgi α-mannosidase II cleaves two sugars sequentially in the same catalytic site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of Golgi α-mannosidase II: a target for inhibition of growth and metastasis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Swainsonine, a potent mannosidase inhibitor, elevates rat liver and brain lysosomal alpha-D-mannosidase, decreases Golgi alpha-D-mannosidase II, and increases the plasma levels of several acid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Swainsonine inhibits the biosynthesis of complex glycoproteins by inhibition of Golgi mannosidase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The storage products in genetic and swainsonine-induced human mannosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship of swainsonine. Inhibition of human alpha-mannosidases by swainsonine analogues - PMC [pmc.ncbi.nlm.nih.gov]

Swainsonine: From Discovery to Therapeutic Potential - A Technical Guide

Abstract

Swainsonine, a natural indolizidine alkaloid, has garnered significant attention in the scientific community for its potent biological activities. Initially identified as the toxic principle in certain plants causing "locoism" in livestock, subsequent research has unveiled its remarkable therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of the discovery of swainsonine, its diverse natural sources, and its multifaceted mechanism of action. We delve into detailed experimental protocols for its isolation and characterization, present quantitative data on its inhibitory effects and natural abundance, and elucidate the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction

Swainsonine ((1S,2R,8R,8aR)-octahydroindolizine-1,2,8-triol) is a hydrophilic indolizidine alkaloid first isolated from the Australian plant Swainsona canescens, from which it derives its name.[1] For many years, it was primarily known as the causative agent of "locoism" or "peastruck," a neurological disease in livestock that graze on swainsonine-containing plants.[2] This condition is characterized by symptoms such as depression, ataxia, and reproductive issues.[3] The underlying cause of this toxicity was later identified as the potent and reversible inhibition of lysosomal α-mannosidase and Golgi α-mannosidase II, leading to a lysosomal storage disease analogous to genetic mannosidosis.[4][5]

Beyond its toxicological profile, the unique mechanism of action of swainsonine has opened avenues for its therapeutic application. As a powerful inhibitor of glycosidases, it disrupts the normal processing of N-linked glycoproteins, a pathway often altered in cancerous cells.[6] This has led to extensive research into its anticancer properties, with studies demonstrating its ability to inhibit tumor growth and metastasis.[7] Furthermore, swainsonine has been shown to possess immunomodulatory effects, further enhancing its potential as a therapeutic agent.[7] This guide will provide an in-depth exploration of the scientific journey of swainsonine, from its discovery in poisonous plants to its emergence as a promising candidate for drug development.

Discovery and Natural Sources

The discovery of swainsonine is intrinsically linked to the investigation of "locoweed" poisoning in livestock, a significant economic problem in regions like North America and Australia.[8]

Initial Discovery

The toxic principle of locoweeds was a long-standing mystery until 1979, when Colegate and his team isolated and characterized a novel indolizidine alkaloid from Swainsona canescens in Australia.[9] This compound, named swainsonine, was found to be a potent inhibitor of α-mannosidase, providing the first crucial insight into the mechanism of locoism.[5]

Natural Sources

Swainsonine is produced by a variety of organisms, including plants and fungi. Interestingly, it is now understood that in many cases, the plants themselves are not the primary producers of swainsonine but rather host endophytic fungi that synthesize the alkaloid.[2]

2.2.1. Plant Sources

Swainsonine has been identified in several genera of the family Fabaceae, most notably:

-

Astragalus (Locoweed): Numerous species of Astragalus found in North America are known to contain swainsonine.[10] The concentration of swainsonine can vary significantly between different species and even within populations of the same species.[11]

-

Oxytropis (Pointvetch): Similar to Astragalus, various Oxytropis species are major sources of swainsonine and are also referred to as locoweeds.[10]

-

Swainsona (Darling Pea): This genus, native to Australia, is the original source from which swainsonine was isolated.[2]

2.2.2. Fungal Sources

The realization that endophytic fungi are the true producers of swainsonine in many locoweeds was a significant breakthrough. These fungi live symbiotically within the plant tissues. Key swainsonine-producing fungi include:

-

Alternaria oxytropis : An endophyte found in various Oxytropis species.[12]

-

Undifilum spp. : Endophytes associated with Astragalus and Oxytropis species.[2]

-

Slafractonia leguminicola : A fungus that can infect red clover.[13]

-

Metarhizium anisopliae : An entomopathogenic fungus.[14]

The discovery of fungal biosynthesis opened up possibilities for producing swainsonine through fermentation, offering a more controlled and potentially higher-yielding alternative to extraction from plant material.[3][5]

Quantitative Data

Table 1: Swainsonine Yield from Various Natural Sources

| Natural Source | Plant Part/Method | Swainsonine Yield (% dry weight or µg/g) | Reference |

| Astragalus mollissimus | Whole Plant | > 0.01% | [11] |

| Astragalus lentiginosus | Whole Plant | > 0.01% | [11] |

| Oxytropis sericea | Whole Plant | 0.046% - 0.097% | [15] |

| Oxytropis lambertii | Whole Plant | < 0.001% to > 0.001% | [15] |

| Swainsona spp. | Various | Detected in 9 of 41 species | [16] |

| Alternaria oxytropis OW7.8 | Mycelia (in vitro culture) | 262.6569 ± 8.1911 µg/g DW | [17] |

| Alternaria oxytropis (swnR knockout) | Mycelia (in vitro culture) | 45.3986 ± 12.8587 µg/g DW | [17] |

Table 2: Inhibitory Concentration (IC50) of Swainsonine Against Various Glycosidases

| Enzyme | Source | IC50 | Reference |

| Lysosomal α-D-mannosidase | - | 50% inhibition at 1 µM | [18] |

| Golgi α-mannosidase II | - | Potent inhibitor | [6][19] |

Table 3: Cytotoxicity (IC50) of Swainsonine Against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| A549 | Human Lung Cancer | Concentration-dependent apoptosis | [20] |

| Various Cancer Cell Lines | - | IC50 values between 10 and 50 µM | [8] |

Experimental Protocols

Isolation and Purification of Swainsonine from Locoweed (Astragalus lentiginosus)

This protocol is adapted from Gardner et al. (2003).[4]

4.1.1. Extraction

-

Dry and grind the locoweed plant material to a fine powder.

-

Perform a continuous liquid/liquid extraction of the plant material with dichloromethane.

-

The crude extract is then subjected to an acid-base partitioning to isolate the alkaloid fraction.

4.1.2. Ion-Exchange Chromatography

-

Dissolve the alkaloid fraction in an appropriate acidic buffer.

-

Load the solution onto a strong cation-exchange column (e.g., Dowex 50W-X8).

-

Wash the column extensively with deionized water to remove neutral and anionic compounds.

-

Elute the bound swainsonine using a gradient of ammonium hydroxide.

-

Collect fractions and monitor for the presence of swainsonine using a suitable analytical method (e.g., TLC or LC-MS).

4.1.3. Purification

-

Pool the swainsonine-containing fractions and lyophilize to remove the solvent.

-

Further purify the crude swainsonine by either:

-

Recrystallization: Dissolve the solid in ammonia-saturated chloroform and allow crystals to form.

-

Sublimation: Heat the solid under vacuum to sublimate the swainsonine, which is then collected on a cold surface.

-

-

Alternatively, for small-scale purification, form the chloroform-soluble methylboronate derivative, which can be easily hydrolyzed to regenerate pure swainsonine.

α-Mannosidase Inhibition Assay

This is a general protocol to determine the inhibitory activity of swainsonine.

-

Prepare a solution of jack bean α-mannosidase in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.0).

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-mannopyranoside, in the same buffer.

-

Prepare a series of dilutions of swainsonine.

-

In a microplate, add the enzyme solution, a swainsonine dilution (or buffer for control), and pre-incubate for a short period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.2 M sodium carbonate).

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each swainsonine concentration and determine the IC50 value.

Determination of Swainsonine Cytotoxicity in Cancer Cells (MTT Assay)

This protocol outlines a common method for assessing the effect of swainsonine on cancer cell viability.

-

Seed cancer cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare a range of concentrations of swainsonine in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of swainsonine. Include a vehicle control (medium without swainsonine).

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Swainsonine exerts its biological effects primarily through the inhibition of α-mannosidases, which leads to the disruption of glycoprotein processing and the accumulation of mannose-rich oligosaccharides.[13][21] This fundamental action triggers a cascade of downstream effects, particularly in the context of cancer, involving multiple signaling pathways.

Inhibition of Glycoprotein Processing

The primary molecular target of swainsonine is Golgi α-mannosidase II, a key enzyme in the N-linked glycosylation pathway.[6] By inhibiting this enzyme, swainsonine prevents the trimming of mannose residues from high-mannose oligosaccharide precursors, thereby blocking the formation of complex and hybrid N-glycans. This alteration in cell surface glycoproteins can affect cell-cell recognition, adhesion, and signaling, which are critical processes in tumor progression and metastasis.[7]

Induction of Apoptosis

Swainsonine has been shown to induce apoptosis in various cancer cell lines.[20] The primary mechanism appears to be through the mitochondria-mediated intrinsic apoptotic pathway.

-

Modulation of Bcl-2 Family Proteins: Swainsonine treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[4][22] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane.

-

Cytochrome c Release and Caspase Activation: The increased mitochondrial permeability results in the release of cytochrome c into the cytosol.[4][22] Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3.[4][22] Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[4]

Modulation of PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Swainsonine has been found to inhibit this pathway, contributing to its anti-cancer effects.[1][23] Treatment with swainsonine leads to a decrease in the phosphorylation of key components of this pathway, including Akt and mTOR.[1][23] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.

Involvement of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Some studies suggest that swainsonine can also modulate the MAPK pathway, although the specific effects may be cell-type dependent.[24]

Visualizations

Diagram 1: Swainsonine Biosynthesis Pathway

References

- 1. Swainsonine induces autophagy via PI3K/AKT/mTOR signaling pathway to injure the renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of the alkaloid swainsonine by a fungal endophyte in the host Swainsona canescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of the alkaloid swainsonine by a fungal endosymbiont of the Ascomycete order Chaetothyriales in the host Ipomoea carnea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Swainsonine induces apoptosis through mitochondrial pathway and caspase activation in goat trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of swainsonine by fungal endophytes of locoweed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The potential importance of swainsonine in therapy for cancers and immunology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Swainsonine induces caprine luteal cells apoptosis via mitochondrial-mediated caspase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. librarysearch.colby.edu [librarysearch.colby.edu]

- 10. A swainsonine survey of North American Astragalus and Oxytropis taxa implicated as locoweeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of seed endophyte amounts on swainsonine concentrations in Astragalus and Oxytropis locoweeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. siRNA-Silencing of swnR gene greatly reduced biosynthesis of swainsonine in Alternaria oxytropis without affecting the growth characteristics of leguminous host - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Swainsonine - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Effect of the swnR Gene on Swainsonine Biosynthesis in Alternaria oxytropis OW7.8, an Endophytic Fungus of Oxytropis glabra [mdpi.com]

- 18. Swainsonine as a lysosomal toxin affects dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The similar effects of swainsonine and locoweed on tissue glycosidases and oligosaccharides of the pig indicate that the alkaloid is the principal toxin responsible for the induction of locoism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Swainsonine activates mitochondria-mediated apoptotic pathway in human lung cancer A549 cells and retards the growth of lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Swainsonine induces apoptosis of rat cardiomyocytes via mitochondria‑mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Swainsonine Triggers Paraptosis via ER Stress and MAPK Signaling Pathway in Rat Primary Renal Tubular Epithelial Cells [frontiersin.org]

Unraveling the Fungal Blueprint for Swainsonine: A Technical Guide to its Biosynthesis

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the intricate biosynthetic pathway of swainsonine in fungi. This valuable resource provides a detailed examination of the molecular machinery fungi employ to produce this potent alkaloid, which holds promise for various therapeutic applications, including cancer treatment.

Swainsonine, a natural indolizidine alkaloid, is a powerful inhibitor of α-mannosidase, an enzyme involved in glycoprotein processing. This inhibitory action disrupts cellular processes and is the basis for its toxic effects in livestock and its potential as an anti-cancer agent.[1][2][3] Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for developing strategies to mitigate its toxic effects in agriculture.

This guide delves into the genetic and enzymatic basis of swainsonine production, focusing on the conserved "SWN" gene cluster found in various swainsonine-producing fungi, including species of Metarhizium, Slafractonia, and Alternaria.[1][4] The centerpiece of this cluster is the swnK gene, which encodes a hybrid nonribosomal peptide-polyketide synthase (NRPS-PKS) responsible for assembling the core indolizidine ring structure from L-pipecolic acid.[1][4][5]

The Swainsonine Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of swainsonine is a multi-step process involving a series of enzymatic transformations. The pathway initiates with the conversion of L-lysine to L-pipecolic acid.[6] The core indolizidine scaffold is then assembled by the SwnK enzyme. Subsequent tailoring enzymes, including hydroxylases and reductases encoded by other genes within the SWN cluster, modify this core structure to produce the final swainsonine molecule.

Recent research has shed light on the precise sequence of these tailoring reactions, revealing a complex interplay of enzymes that hydroxylate and reduce the indolizidine ring at specific positions.[7][8] While a linear pathway has been strongly supported by recent in vivo and in vitro reconstitution studies[7], some studies have proposed a more complex, multibranched pathway involving several intermediates.[5][9]

The following diagram illustrates the currently accepted linear biosynthetic pathway of swainsonine:

Quantitative Insights into Swainsonine Production

While comprehensive quantitative data on the kinetics of every enzyme in the pathway remains an active area of research, studies involving heterologous expression and gene deletion have provided valuable insights into the efficiency of the pathway and the impact of specific genes. For instance, reconstitution of the swainsonine biosynthetic pathway in Aspergillus nidulans has allowed for the quantification of intermediate production.

| Gene Combination Expressed in A. nidulans | Product | Titer (mg/L) |

| swnK + L-pipecolic acid | 1-hydroxyindolizidine | Not specified |

| swnK + swnA | 1-hydroxyindolizidine | 14 |

| swnK + swnA + swnN | 1-hydroxyindolizidine | 40 |

| swnK + swnA + swnR | 1-hydroxyindolizidine | 114 |

Table 1: Production of 1-hydroxyindolizidine in a heterologous host, Aspergillus nidulans, expressing different combinations of swainsonine biosynthesis genes. Data sourced from in vivo reconstitution studies.[7]

Furthermore, mutagenesis studies have demonstrated the potential to significantly alter swainsonine yields. For example, heavy-ion irradiation of Alternaria oxytropis resulted in mutant strains with both increased and decreased swainsonine production.

| Alternaria oxytropis Strain | Average Swainsonine Content (μg/g) | Percentage Change from Wild Type |

| Wild Type (C) | 219.45 | - |

| Mutant 70 | 338.13 | +54.08% |

| Mutant 2 | 195.57 | -10.88% |

| Mutant 61 | 156.99 | -28.46% |

Table 2: Swainsonine content in wild-type and mutant strains of Alternaria oxytropis after heavy-ion irradiation. Data highlights the potential for genetic manipulation to alter toxin production.[10]

Key Experimental Protocols for Studying Swainsonine Biosynthesis

A thorough understanding of the swainsonine biosynthetic pathway has been achieved through a combination of genetic, biochemical, and analytical techniques. The following sections provide an overview of the methodologies for key experiments.

Gene Deletion and Complementation in Metarhizium robertsii

Gene function is often elucidated by creating a knockout mutant and then restoring the function by reintroducing the wild-type gene (complementation). This process confirms the gene's role in a specific phenotype, such as swainsonine production.

Methodology:

-

Construct Preparation: A gene replacement cassette is assembled using fusion PCR. This construct contains flanking regions homologous to the target gene (swnK) and a selectable marker gene, such as the bar gene conferring resistance to glufosinate ammonium.[11]

-

Protoplast Transformation: Protoplasts of M. robertsii are generated by enzymatic digestion of the fungal cell wall. The gene replacement construct is then introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.

-

Selection and Screening: Transformed protoplasts are plated on a selective medium containing the appropriate antibiotic (e.g., glufosinate ammonium). Resistant colonies are then screened by PCR to confirm the homologous recombination event and the successful deletion of the target gene.[1][12]

-

Complementation: To confirm that the loss of swainsonine production is due to the deletion of swnK, the wild-type gene is reintroduced into the knockout mutant. This is typically done using a similar transformation protocol but with a different selectable marker.

-

Analysis: Swainsonine production in wild-type, mutant, and complemented strains is analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS).[11]

Heterologous Expression in Aspergillus nidulans

Expressing the swainsonine biosynthesis genes in a well-characterized fungal host like Aspergillus nidulans allows for the functional characterization of the enzymes in a controlled genetic background.

Methodology:

-

Gene Cloning: The coding sequences of the swn genes are amplified from the genomic DNA or cDNA of a swainsonine-producing fungus. These genes are then cloned into Aspergillus expression vectors, typically under the control of an inducible or constitutive promoter.

-

Fungal Transformation: The expression constructs are introduced into a suitable A. nidulans host strain using protoplast transformation.

-

Culturing and Induction: Transformed strains are grown in a suitable culture medium. If an inducible promoter is used, the expression of the swn genes is induced by adding the appropriate chemical to the medium.

-

Metabolite Extraction and Analysis: After a period of growth, the fungal mycelium and culture broth are harvested. Metabolites are extracted using organic solvents and analyzed by LC-MS to identify and quantify the products of the heterologously expressed enzymes.[7][13]

Swainsonine Extraction and Quantification

Accurate measurement of swainsonine is essential for both research and agricultural applications. The standard method involves solvent extraction followed by analysis using mass spectrometry.

Methodology:

-

Sample Preparation: Fungal cultures or plant material are dried and ground to a fine powder.

-

Extraction: Swainsonine is extracted from the prepared sample using an acidic solution, typically 2% acetic acid.[11] A liquid-liquid extraction or solid-phase extraction with a cation-exchange resin can be used for further purification.[14]

-

Analysis by LC-MS/MS: The extracted samples are analyzed by liquid chromatography with tandem mass spectrometry (LC-MS/MS).[14] This technique provides high sensitivity and specificity for the detection and quantification of swainsonine. The analysis is often performed by monitoring specific precursor and product ion transitions for swainsonine and its derivatives.[14]

Future Directions and Conclusion

The elucidation of the swainsonine biosynthetic pathway in fungi represents a significant scientific achievement. However, further research is needed to fully understand the regulatory mechanisms that control the expression of the SWN gene cluster and the intricate enzymatic mechanisms of the tailoring enzymes. A deeper understanding of these aspects will be instrumental in developing robust strategies for the large-scale production of swainsonine for pharmaceutical purposes and for controlling its production in agricultural settings. This technical guide provides a solid foundation for researchers to build upon in their quest to unlock the full potential of this remarkable fungal metabolite.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The Biosynthesis Pathway of Swainsonine, a New Anticancer Drug from Three Endophytic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Biosynthesis Pathway of Swainsonine, a New Anticancer Drug from Three Endophytic Fungi [jmb.or.kr]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. uknowledge.uky.edu [uknowledge.uky.edu]

- 12. "Swainsonine Biosynthesis Genes in Diverse Symbiotic and Pathogenic Fun" by Daniel Cook, Bruno G. G. Donzelli et al. [uknowledge.uky.edu]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

Swainsonine: A Potent Inhibitor of Golgi Alpha-Mannosidase II - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swainsonine, an indolizidine alkaloid, is a powerful and specific inhibitor of Golgi alpha-mannosidase II (GMII), a critical enzyme in the N-linked glycosylation pathway.[1] This enzyme catalyzes the removal of two mannose residues from GlcNAcMan5GlcNAc2, a key step in the maturation of N-glycans from high-mannose to complex and hybrid types.[2][3] By inhibiting GMII, swainsonine disrupts this process, leading to the accumulation of hybrid-type glycans.[1] This alteration of cell surface glycoproteins has significant implications for various cellular processes, including cell-cell recognition, signaling, and metastasis, making swainsonine a valuable tool in cancer research and a potential therapeutic agent.[1][4] This technical guide provides an in-depth overview of swainsonine's interaction with Golgi alpha-mannosidase II, including quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Inhibition Data

Swainsonine exhibits potent inhibition of Golgi alpha-mannosidase II across different species, typically in the nanomolar range. The following table summarizes key quantitative data for the inhibition of Golgi alpha-mannosidase II by swainsonine.

| Enzyme Source | Inhibitor | Inhibition Constant (Kᵢ) | 50% Inhibitory Concentration (IC₅₀) | Notes |

| Drosophila melanogaster GMII | Swainsonine | 20–50 nM[1] | Kᵢ values are in the nanomolar range. | |

| Drosophila melanogaster GMII | Swainsonine | 40 nM | A potent inhibitor of the insect enzyme.[2] | |

| Human GMII (hGMII) | Swainsonine | 0.08 µM (80 nM) | ||

| Human MAN2A1/hGMII | Swainsonine | >100 µM | In cell lysates overexpressing the enzyme. | |

| Human MAN2B1 (lysosomal) | Swainsonine | >100 µM | Shows selectivity for GMII over some other mannosidases at higher concentrations. | |

| Human MAN2B2 | Swainsonine | >100 µM | ||

| Human MAN2C1 | Swainsonine | >100 µM |

Mechanism of Inhibition

Swainsonine's inhibitory power stems from its structural similarity to the mannosyl cation transition state that occurs during the enzymatic hydrolysis of mannose residues. This allows it to bind tightly to the active site of Golgi alpha-mannosidase II, effectively blocking the natural substrate from accessing the enzyme.[5] The enzyme's active site contains a zinc ion that is crucial for catalysis, and swainsonine's interaction within this site prevents the proper processing of N-glycans.[1]

Experimental Protocols

Purification of Golgi Alpha-Mannosidase II (Example from Rat Liver)

A soluble, catalytically active form of Golgi alpha-mannosidase II can be purified from rat liver Golgi-enriched membrane fractions. A key step involves the proteolytic cleavage of the enzyme from the membrane.

-

Membrane Solubilization: Golgi membranes are permeabilized or solubilized using a detergent such as Triton X-114.

-

Proteolytic Cleavage: Mild digestion with chymotrypsin cleaves the intact 124-kDa enzyme, releasing a 110-kDa soluble catalytic domain.[6]

-

Phase Separation: The mixture is subjected to phase separation. The soluble catalytic domain will partition into the aqueous phase, while the intact membrane-bound enzyme remains in the detergent phase.[6]

-

Chromatography: The aqueous phase containing the catalytic domain is then further purified using standard chromatography techniques, such as ion exchange and size exclusion chromatography, to yield a homogeneous protein.[6]

In Vitro Golgi Alpha-Mannosidase II Inhibition Assay (Colorimetric)

This protocol describes a common method to determine the inhibitory activity of swainsonine on Golgi alpha-mannosidase II using the artificial substrate p-nitrophenyl-α-D-mannopyranoside (pNPM). The cleavage of pNPM by the enzyme releases p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 405 nm.

Materials:

-

Purified Golgi alpha-mannosidase II

-

Swainsonine (in appropriate buffer)

-

p-nitrophenyl-α-D-mannopyranoside (pNPM) solution

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5)

-

Stop Solution (e.g., 0.5 M sodium carbonate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the purified Golgi alpha-mannosidase II to the desired concentration in cold assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of swainsonine in the assay buffer.

-

Reaction Setup:

-

To each well of a 96-well plate, add a specific volume of assay buffer.

-

Add the swainsonine dilutions to the appropriate wells. Include a control well with no inhibitor.

-

Add the diluted enzyme solution to all wells except for the blank.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Add the pNPM substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop Reaction: Add the stop solution to each well to terminate the reaction. The stop solution will also develop the yellow color of the p-nitrophenol product.

-

Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of inhibition for each swainsonine concentration compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the swainsonine concentration to determine the IC50 value.

-

Visualizations

Signaling Pathway

Caption: N-Linked Glycosylation Pathway Inhibition by Swainsonine.

Experimental Workflow

Caption: Workflow for a Colorimetric Inhibition Assay.

References

- 1. Structure of Golgi α-mannosidase II: a target for inhibition of growth and metastasis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Golgi α-mannosidase II cleaves two sugars sequentially in the same catalytic site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting cancer via Golgi α-mannosidase II inhibition: How far have we come in developing effective inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alpha Mannosidase Activity Assay Kit (Colorimetric) (ARG82182) - arigo Biolaboratories [arigobio.com]

- 6. Novel purification of the catalytic domain of Golgi alpha-mannosidase II. Characterization and comparison with the intact enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Properties of Swainsonine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swainsonine (SW) is an indolizidine alkaloid first isolated from the Australian plant Swainsona canescens and later found in various species of Astragalus and Oxytropis (commonly known as locoweeds), as well as in fungi like Rhizoctonia leguminicola.[1][2][3] Historically known for causing "locoism," a neurological disease in livestock, swainsonine has garnered significant scientific interest for its potent biological activities.[4][5][6] It is a powerful inhibitor of α-mannosidases, enzymes crucial for glycoprotein processing and catabolism.[7][8][9] This inhibitory action forms the basis of its diverse pharmacological properties, including anti-cancer, immunomodulatory, and anti-viral effects, making it a promising candidate for therapeutic development.[3][10][11]

Mechanism of Action: Inhibition of Glycoprotein Processing

Swainsonine's primary molecular mechanism is the potent and reversible inhibition of α-mannosidases, specifically Golgi α-mannosidase II and lysosomal α-mannosidase.[4][8][12] Its structure mimics the mannosyl cation intermediate formed during the hydrolysis of mannose, allowing it to bind tightly to the enzyme's active site.[8][13]

-

Inhibition of Golgi α-Mannosidase II: This enzyme is a key component in the N-linked glycoprotein processing pathway within the Golgi apparatus. It is responsible for trimming mannose residues from high-mannose oligosaccharide precursors to form complex-type oligosaccharides. By inhibiting this enzyme, swainsonine prevents the maturation of these glycoproteins.[14][15][16] This results in the accumulation of glycoproteins with aberrant, hybrid-type oligosaccharide chains on the cell surface.[14][17]

-

Inhibition of Lysosomal α-Mannosidase: This enzyme is involved in the catabolism of glycoproteins within lysosomes. Inhibition by swainsonine leads to the accumulation of mannose-rich oligosaccharides in lysosomes, causing a condition that biochemically mimics the genetic lysosomal storage disease α-mannosidosis.[1][7][8]

The alteration of cell surface glycoproteins is central to swainsonine's pharmacological effects, as these molecules are critical for cell-cell recognition, adhesion, signaling, and receptor function.

Caption: Swainsonine inhibits Golgi α-mannosidase II, blocking complex glycoprotein synthesis.

Pharmacological Properties

Anti-Cancer and Anti-Metastatic Activity

Swainsonine has demonstrated significant potential as an anti-cancer agent, primarily by inhibiting tumor growth and metastasis.[10][11]

-

Inhibition of Metastasis: The altered cell surface glycans resulting from swainsonine treatment can reduce tumor cell adhesion to the extracellular matrix and endothelial cells, a critical step in the metastatic cascade. Studies have shown that swainsonine potently inhibits experimental metastasis of melanoma cells in mice.[18] An 80% or greater reduction in pulmonary colonization was seen with just 3 µg/ml of swainsonine in drinking water.[18]

-

Inhibition of Tumor Growth: Swainsonine has been found to inhibit the growth of various human and murine tumor cells.[10][19] For example, it inhibited the growth rate of human colorectal carcinoma and melanoma xenografts in nude mice by 50%.[19]

-

Immunomodulation: A key component of its anti-cancer effect is the stimulation of the host immune system. Swainsonine augments the activity of natural killer (NK) cells and macrophages, which are crucial for tumor cell killing.[11][18][20] The anti-metastatic activity of swainsonine is dependent on a functional NK cell population.[18]

Immunomodulatory Effects

Swainsonine is a potent immunomodulator, capable of stimulating various components of the immune system.[10][20]

-

Macrophage and NK Cell Activation: It enhances peritoneal macrophage activity and cytotoxicity against tumor cells.[20][21] It also causes a two- to three-fold increase in splenic NK cell activity.[18]

-

T-Cell Proliferation: Swainsonine can potentiate Concanavalin A-induced T-cell proliferation and the expression of interleukin-2 (IL-2) receptors.[22] This effect is specific and mediated through the T-cell receptor complex.[22]

-

Hematopoietic Stimulation: Swainsonine stimulates bone marrow cell proliferation.[11] It has been shown to protect both murine and human hematopoietic systems from the toxicity of chemotherapeutic agents like cyclophosphamide and AZT, suggesting its potential use as an adjuvant in chemotherapy to mitigate myelosuppression.[23]

Anti-Viral Activity

The requirement of host cell machinery for viral glycoprotein synthesis makes swainsonine a candidate for anti-viral therapy. By altering the glycosylation of viral envelope proteins, it can interfere with viral life cycles.

-

Influenza Virus: Swainsonine prevents the processing of the oligosaccharide chains of the influenza virus hemagglutinin.[17] While it doesn't affect viral infectivity, it alters the structure of the hemagglutinin glycopeptides, causing them to be of the high-mannose type instead of the complex type.[17]

-

Human Immunodeficiency Virus (HIV): The envelope glycoprotein of HIV, gp120, is heavily glycosylated and essential for viral entry. While direct studies are limited, the principle of altering crucial viral glycoproteins suggests a potential therapeutic avenue.[3][24]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding swainsonine's activity and toxicity.

| Table 1: In Vitro Inhibitory Activity | ||

| Target Enzyme | Inhibitor | IC50 / Ki Value |

| Jack Bean α-Mannosidase | Swainsonine | 50% inhibition at 0.1-0.5 µM[13] |

| Lysosomal α-Mannosidase | Swainsonine | ~50% inhibition at 1 µM[25] |

| Lysosomal α-Mannosidase | 8a-epi-swainsonine | Ki = 7.5 x 10⁻⁵ M[26] |

| Lysosomal α-Mannosidase | 8,8a-diepimer-swainsonine | Ki = 2 x 10⁻⁶ M[26] |

| Golgi α-Mannosidase II | Swainsonine | Inhibition at 0.1-1.0 µM[14] |

| Table 2: Preclinical Anti-Cancer Efficacy | ||

| Tumor Model | Treatment | Observed Effect |

| B16-F10 Melanoma (Murine) | 3 µg/ml SW in drinking water | ≥80% reduction in pulmonary metastasis[18] |

| Human Colorectal Carcinoma (Xenograft) | SW in drinking water | 50% inhibition of tumor growth rate[19] |

| MeWo Melanoma (Xenograft) | SW in drinking water | 50% inhibition of tumor growth rate[19] |

| Sarcoma 180 Ascites (Murine) | 30-100 mg/kg/day SW (i.p.) | Complete inhibition of tumor growth[19] |

| Table 3: Clinical Pharmacokinetics & Dosage (Phase I Study) | ||

| Parameter | Value | Notes |

| Administration Route | Continuous IV infusion over 5 days | Repeated every 28 days[27] |

| Maximum Tolerated Dose (MTD) | 550 µg/kg/day | Dose-limiting toxicity was hepatotoxicity[27] |

| Recommended Starting Dose | 450 µg/kg/day | [27] |

| Serum Half-life (t1/2) | ~0.5 days | [27] |

| Clearance | ~2 ml/h/kg | [27] |

Toxicology: Locoism

The primary toxicity associated with swainsonine is locoism, a chronic neurological disease affecting livestock that graze on locoweeds.[4][5][12] The condition is a direct result of the induced lysosomal storage disease (mannosidosis).[7][8]

-

Clinical Signs: Symptoms include staggering gait, depression, nervousness, lack of muscular coordination, aberrant behavior, and emaciation.[4][12]

-

Pathology: The underlying pathology is the widespread vacuolation of cells in most tissues, particularly in the central nervous system, due to the engorgement of lysosomes with undigested oligosaccharides.[4]

-

Reproductive Effects: Swainsonine is also a reproductive toxin, causing decreased fertility, abortions, and birth defects in animals.[12]

Key Experimental Protocols

α-Mannosidase Inhibition Assay (In Vitro)

This protocol describes a general method to determine the inhibitory activity of swainsonine on α-mannosidase.

-

Enzyme Source: A commercially available α-mannosidase (e.g., from Jack Bean) or a lysate from cultured cells/tissues.

-

Substrate: A chromogenic or fluorogenic substrate, such as p-nitrophenyl-α-D-mannopyranoside (pNP-Man).

-

Procedure: a. Prepare a series of dilutions of swainsonine in an appropriate buffer (e.g., citrate buffer, pH 4.5). b. Pre-incubate the enzyme solution with the different concentrations of swainsonine for a short period (e.g., 2-5 minutes) at 37°C.[13] c. Initiate the reaction by adding the pNP-Man substrate. d. Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). e. Stop the reaction by adding a high pH solution, such as 0.2 M sodium carbonate. This develops the color of the liberated p-nitrophenol. f. Measure the absorbance at 405 nm using a spectrophotometer. g. Calculate the percentage of inhibition for each swainsonine concentration relative to a control without inhibitor. The IC50 value is determined by plotting inhibition versus log[inhibitor] concentration.

Murine Experimental Metastasis Model

This protocol outlines a typical in vivo experiment to assess the anti-metastatic properties of swainsonine.

-

Animal Model: Use a suitable mouse strain, such as C57BL/6, which is syngeneic to the B16-F10 melanoma cell line.[18][28]

-

Tumor Cells: Culture B16-F10 melanoma cells, known for their high metastatic potential to the lungs.

-

Treatment: Administer swainsonine to the mice. A common method is via drinking water (e.g., 3 µg/ml), starting 24-48 hours before tumor cell injection and continuing throughout the experiment.[18]

-

Tumor Cell Injection: Harvest B16-F10 cells and inject a known quantity (e.g., 2.5 x 10⁵ cells) intravenously via the lateral tail vein into both control and swainsonine-treated mice.

-

Endpoint: After a set period (e.g., 14-21 days), euthanize the mice.

-

Analysis: a. Excise the lungs and fix them in Bouin's solution. The pigment of the melanoma colonies will turn black, making them easily visible against the yellow-fixed lung tissue. b. Count the number of tumor colonies on the lung surface for each mouse. c. Compare the number of lung metastases between the control and swainsonine-treated groups to determine the percentage of inhibition.

Caption: A typical workflow for evaluating the anti-metastatic potential of Swainsonine.

Conclusion and Future Directions

Swainsonine is a remarkable natural product with a well-defined mechanism of action that translates into a wide array of pharmacological activities. Its ability to inhibit glycoprotein processing provides a powerful tool for cancer therapy, immunomodulation, and potentially anti-viral applications. Phase I clinical trials have established its safety profile and recommended dosage in humans, though dose-limiting hepatotoxicity requires careful patient monitoring.[27]

Future research should focus on several key areas:

-

Combination Therapies: Exploring the synergistic effects of swainsonine with conventional chemotherapy and immunotherapy to enhance efficacy and reduce toxicity.[23]

-

Drug Delivery and Analogs: Developing prodrugs or novel delivery systems to improve pharmacokinetics and target swainsonine to specific tissues, potentially reducing systemic toxicity.[29]

-

Broader Anti-Viral Screening: Systematically evaluating its efficacy against a wider range of enveloped viruses that rely on host glycoprotein processing.

-

Understanding Resistance: Investigating potential mechanisms of resistance to swainsonine's effects in cancer cells.

The unique profile of swainsonine as an anti-metastatic and immunomodulatory agent continues to make it a compelling molecule for translational research and drug development.[10]

References

- 1. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparative isolation of swainsonine from locoweed: extraction and purification procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The toxicology mechanism of endophytic fungus and swainsonine in locoweed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ars.usda.gov [ars.usda.gov]

- 6. A Guide to Locoweed: Poisoning and Management | UA Cooperative Extension [extension.arizona.edu]

- 7. researchgate.net [researchgate.net]

- 8. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 9. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Swainsonine: a new antineoplastic immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The potential importance of swainsonine in therapy for cancers and immunology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reproductive Toxicities Caused by Swainsonine from Locoweed in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of Inhibition of Jack Bean alpha-Mannosidase by Swainsonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Swainsonine: an inhibitor of glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Swainsonine affects the processing of glycoproteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Swainsonine inhibits the biosynthesis of complex glycoproteins by inhibition of Golgi mannosidase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Swainsonine prevents the processing of the oligosaccharide chains of influenza virus hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Augmentation of murine natural killer cell activity by swainsonine, a new antimetastatic immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. scialert.net [scialert.net]

- 21. scialert.net [scialert.net]

- 22. Swainsonine, an inhibitor of mannosidase II during glycoprotein processing, enhances concanavalin A-induced T cell proliferation and interleukin 2 receptor expression exclusively via the T cell receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Swainsonine protects both murine and human haematopoietic systems from chemotherapeutic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Swainsonine as a lysosomal toxin affects dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Structure-activity relationship of swainsonine. Inhibition of human alpha-mannosidases by swainsonine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A phase I study of swainsonine in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Carbonoyloxy analogs of the anti-metastatic drug swainsonine. Activation in tumor cells by esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

Swainsonine and Lysosomal Storage Disease: A Technical Guide to Early Foundational Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swainsonine, an indolizidine alkaloid first isolated from the plant Swainsona canescens, has played a pivotal role in our understanding of lysosomal storage diseases, particularly α-mannosidosis.[1][2] Early research into its mechanism of action revealed its potent and specific inhibition of key enzymes involved in glycoprotein processing, leading to a phenocopy of the genetic disorder. This technical guide provides an in-depth overview of the foundational studies on Swainsonine, focusing on its effects on lysosomal and Golgi-associated enzymes, the resulting cellular pathology, and the experimental approaches used in this seminal research.

Core Concept: Inhibition of Mannosidases

Swainsonine's biological effects stem from its activity as a reversible, active site-directed inhibitor of α-mannosidases.[1][2] Its structural similarity to the mannosyl cation intermediate allows it to bind with high affinity to the active sites of both lysosomal α-mannosidase and Golgi α-mannosidase II.[3] This inhibition disrupts the normal catabolism of glycoproteins within lysosomes and the maturation of N-linked oligosaccharides in the Golgi apparatus.[3]

Affected Metabolic Pathway: N-linked Glycoprotein Processing

The biosynthesis of N-linked glycoproteins is a critical cellular process responsible for the proper folding, stability, and function of a vast number of proteins. This pathway involves the sequential removal and addition of sugar residues, primarily mannose, as the glycoprotein transits from the endoplasmic reticulum to the Golgi apparatus. Swainsonine's inhibition of Golgi α-mannosidase II leads to the accumulation of glycoproteins with unprocessed high-mannose or hybrid-type oligosaccharide chains.

Caption: Swainsonine's dual inhibition of Golgi and lysosomal α-mannosidases.

Quantitative Data from Early Studies

The following tables summarize key quantitative findings from foundational research on Swainsonine's effects on mannosidase activity.

Table 1: Inhibition of α-Mannosidase by Swainsonine and its Analogues

| Compound | Target Enzyme | Inhibition Type | Ki (M) | Source |

| Swainsonine | Human Lysosomal α-Mannosidase | Competitive | 7.5 x 10-5 | Cenci di Bello et al., 1983 |

| 8a-epi-Swainsonine | Human Lysosomal α-Mannosidase | Competitive | 7.5 x 10-5 | Cenci di Bello et al., 1983 |

| 8,8a-diepi-Swainsonine | Human Lysosomal α-Mannosidase | Competitive | 2 x 10-6 | Cenci di Bello et al., 1983 |

| Swainsonine | Jack Bean α-Mannosidase | Competitive | 1-5 x 10-7 (IC50) | Elbein et al., 1983 |

Table 2: Effect of Swainsonine Administration on Enzyme Activities in Rats

| Enzyme | Tissue | Change in Activity (% of Control) | Swainsonine Dose | Duration | Source |

| Golgi Mannosidase II | Liver | 22% | 10 µg/ml in drinking water | 7 days | Tulsiani & Touster, 1983[4] |

| Lysosomal α-D-Mannosidase | Liver | ~250% | 10 µg/ml in drinking water | 7 days | Tulsiani & Touster, 1983[4] |

| Lysosomal α-D-Mannosidase | Brain | ~200% | 10 µg/ml in drinking water | 7 days | Tulsiani & Touster, 1983[4] |

| β-Galactosidase | Liver | ~150% | 10 µg/ml in drinking water | 7 days | Tulsiani & Touster, 1983[4] |

| N-Acetyl-β-Hexosaminidase | Liver | ~130% | 10 µg/ml in drinking water | 7 days | Tulsiani & Touster, 1983[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the core experimental protocols employed in the early Swainsonine studies.

Isolation of Lysosomal and Golgi Enzymes

The preparation of enriched fractions of lysosomes and Golgi apparatus was a prerequisite for in vitro enzyme inhibition studies.

Caption: A typical workflow for studying Swainsonine's effects in vivo.

Protocol for Induction of Mannosidosis in Rats (example): [4]

-

Animal Model: Weanling rats were used for the study.

-

Swainsonine Administration: Swainsonine was administered in the drinking water at a concentration of 10 µg/ml.

-

Treatment Duration: The animals were treated for a period of 7 days.

-

Tissue Collection: At the end of the treatment period, the rats were euthanized, and various tissues, including the liver and brain, were collected for biochemical analysis.

Conclusion

The early studies on Swainsonine were instrumental in establishing its role as a potent inhibitor of α-mannosidases and in elucidating the subsequent pathological consequences that mimic lysosomal storage disease. This foundational research not only provided a valuable chemical tool for studying glycoprotein processing but also paved the way for the development of animal models of mannosidosis, which have been crucial for testing therapeutic strategies. The quantitative data and experimental protocols from these pioneering studies remain relevant for researchers in lysosomal storage diseases and drug development professionals exploring new therapeutic avenues.

References

- 1. Golgi Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Swainsonine toxicosis suppresses appetite and retards growth in weanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Abnormal Processing of the Modified Oligosaccharide Side Chains of Phytohemagglutinin in the Presence of Swainsonine and Deoxynojirimycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Swainsonine, a potent mannosidase inhibitor, elevates rat liver and brain lysosomal alpha-D-mannosidase, decreases Golgi alpha-D-mannosidase II, and increases the plasma levels of several acid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

Swainsonine's Role in N-linked Glycosylation Inhibition: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-linked glycosylation is a critical post-translational modification influencing protein folding, stability, trafficking, and function. Aberrations in this pathway are implicated in numerous pathologies, most notably cancer metastasis. Swainsonine, an indolizidine alkaloid, is a potent and well-characterized inhibitor of a key enzyme in this pathway, Golgi α-mannosidase II. By arresting N-glycan processing, swainsonine induces the accumulation of hybrid-type oligosaccharides on the cell surface, leading to profound downstream effects on cell adhesion, immunogenicity, and tumorigenicity. This technical guide provides an in-depth examination of the mechanism of swainsonine, quantitative data on its inhibitory activity, detailed experimental protocols for its study, and an overview of its therapeutic potential.

The N-linked Glycosylation Pathway and Swainsonine's Point of Inhibition

N-linked glycosylation is a multi-step process initiated in the endoplasmic reticulum (ER) and finalized in the Golgi apparatus.[1][2] The pathway begins with the synthesis of a lipid-linked oligosaccharide precursor (Glc₃Man₉GlcNAc₂) which is transferred en bloc to nascent polypeptide chains.[1][3] Following transfer, the glycan undergoes extensive trimming by glucosidases and mannosidases.

The glycoprotein then transits to the Golgi apparatus for further processing. This is where swainsonine exerts its effect. Specifically, swainsonine inhibits Golgi α-mannosidase II (GMII), a key enzyme that catalyzes the removal of two mannose residues from the GlcNAcMan₅GlcNAc₂ intermediate.[4][5] This trimming step is essential for the subsequent addition of other sugars (like GlcNAc, galactose, and sialic acid) to form complex N-glycans.[4] Inhibition of GMII by swainsonine effectively halts this maturation process, leading to the accumulation and cell-surface expression of glycoproteins bearing "hybrid-type" N-glycans, which contain both high-mannose features and a partially processed complex-type branch.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchhub.com [researchhub.com]

- 4. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 5. Using Enzyme Inhibitor to Intervene Host Biosynthesis Pathway - Creative Biolabs [creative-biolabs.com]

- 6. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunomodulatory Effects of Swainsonine

For Researchers, Scientists, and Drug Development Professionals

Abstract: Swainsonine (SW), an indolizidine alkaloid, is a potent inhibitor of α-mannosidases, enzymes critical for N-linked glycoprotein processing. This interference with glycosylation profoundly alters the structure of cell surface receptors, leading to significant immunomodulatory effects. SW has demonstrated the ability to stimulate both innate and adaptive immune responses, including the activation of macrophages and natural killer (NK) cells, and the modulation of T-cell and B-cell functions. Its capacity to enhance anti-tumor immunity and stimulate hematopoietic activity has positioned it as a compound of interest for cancer therapy and immunodeficiency disorders. This guide provides a comprehensive overview of the molecular mechanisms, cellular effects, and key experimental protocols associated with Swainsonine's immunomodulatory properties, supported by quantitative data and pathway visualizations.

Core Mechanism of Action: Inhibition of Glycosylation

Swainsonine's primary molecular mechanism is the reversible inhibition of Golgi α-mannosidase II and lysosomal α-mannosidase.[1][2] Golgi α-mannosidase II is a key enzyme in the N-linked glycosylation pathway, responsible for trimming mannose residues from high-mannose oligosaccharides to form complex-type oligosaccharides.[2][3][4] By inhibiting this enzyme, Swainsonine causes the accumulation of hybrid-type N-glycans on the surface of glycoproteins.[2][5] This alteration of surface glycans modifies the function of numerous receptors and adhesion molecules on immune cells, thereby triggering a cascade of immunomodulatory events.[5][6]

Effects on the Immune System

Swainsonine's impact spans both the innate and adaptive immune systems, primarily through the stimulation of various immune cell populations. The alkaloid has been shown to be retained in lymphoid tissues like the spleen and thymus for extended periods (at least 72 hours), which may explain its sustained immunomodulatory effects.[7]

Innate Immunity: Macrophages and Natural Killer (NK) Cells

Swainsonine is a potent activator of macrophages and NK cells, key components of the first-line immune defense.

-

Macrophages: Swainsonine stimulates macrophage tumoricidal activity.[8] This activation is associated with increased secretion of Interleukin-1 (IL-1) and enhanced expression of Major Histocompatibility Complex (MHC) class II antigens on the cell surface.[8] The stimulation of cytotoxicity by Swainsonine is comparable to that of known activating agents like lipopolysaccharide (LPS) and recombinant gamma-interferon (rIFN-γ).[8] In some models, it also enhances macrophage spreading and the production of hydrogen peroxide (H2O2).[9]

-

Natural Killer (NK) Cells: The antimetastatic activity of Swainsonine is largely mediated through the augmentation of NK cell activity.[10] Studies have shown that Swainsonine can increase splenic NK cell numbers and induce a 2- to 3-fold increase in their cytotoxic activity.[10] This effect is crucial, as the depletion of NK cells abrogates Swainsonine's anti-metastatic benefits.[10] Furthermore, Swainsonine augments the activity of lymphokine-activated killer (LAK) cells, particularly at suboptimal doses of Interleukin-2 (IL-2).[11][12]

Adaptive Immunity: T-Cells and B-Cells

Swainsonine exerts complex, often context-dependent, effects on lymphocytes.

-

T-Cells: The effect of Swainsonine on T-cell proliferation depends on the stimulus. It enhances T-cell proliferation induced by concanavalin A (ConA) but suppresses proliferation stimulated by phytohemagglutinin (PHA).[5][6] The suppression of PHA-stimulated proliferation is linked to a decreased expression of the IL-2 receptor.[6] However, this suppression can be overcome by the addition of exogenous IL-2.[6] In pregnant mouse models, Swainsonine has been shown to shift the T-helper cell balance towards a Th1 phenotype, characterized by increased production of IFN-γ and reduced IL-4.[13][14]

-

B-Cells: While the direct effects on B-cells are less characterized, Swainsonine has been shown to restore the capacity of immunodeficient mice to produce antibodies against sheep red blood cells (SRBC), indicating a positive effect on the overall humoral immune response.[15] However, in the presence of a strong stimulus like LPS, Swainsonine may slightly lower the humoral response.[16]

Quantitative Data on Immunomodulatory Effects

The following tables summarize key quantitative findings from various studies investigating Swainsonine's effects on immune parameters.

Table 1: Effects of Swainsonine on Innate Immune Cells

| Immune Cell Type | Parameter Measured | Effect of Swainsonine | Dosage/Model | Reference |

| Peritoneal Macrophages | Cytotoxicity vs. Tumor Cells | 3-fold stimulation (in vivo) | In vivo murine model | [8] |

| Peritoneal Macrophages | Cytotoxicity vs. Tumor Cells | 6- to 8-fold stimulation (in vitro) | In vitro murine model | [8] |

| Peritoneal Macrophages | Interleukin-1 (IL-1) Secretion | Increased | In vivo murine model | [8] |

| Peritoneal Macrophages | MHC Class II (Iak) Expression | Increased | In vivo murine model | [8] |

| Splenic NK Cells | Cytotoxic Activity | 2- to 3-fold increase | 3 µg/ml in drinking water (C57BL/6 mice) | [10] |

| Splenic NK Cells | Cell Number | 32% increase | C57BL/6 mice | [10] |

| LAK Cells | Cytotoxicity vs. Tumor Cells | 2- to 3-fold augmentation | 0.1-10 µg/ml (Human mononuclear leukocytes) | [11] |

Table 2: Effects of Swainsonine on Adaptive Immune Cells and Cytokines

| Immune Cell Type/Cytokine | Parameter Measured | Effect of Swainsonine | Dosage/Model | Reference |

| Human Lymphocytes | Proliferation (ConA-stimulated) | Enhanced | In vitro | [5][17] |

| Human Lymphocytes | Proliferation (PHA-stimulated) | Suppressed | In vitro | [5][6] |

| Bovine/Ovine Lymphocytes | Proliferation (PHA-P-stimulated) | Inhibited | 0.2 and 2 µg/mL (in vitro) | [18] |

| Human Lymphocytes | IL-2 Receptor Expression (PHA-stimulated) | Decreased | In vitro | [6] |

| Murine PBMC | IFN-γ, TNF-α, IL-1β (mRNA & protein) | Significantly increased | Pregnant BALB/c mice | [13][14] |

| Murine PBMC | IL-4, IL-10 (mRNA & protein) | Significantly decreased | Pregnant BALB/c mice | [13][14] |

| Murine Spleen Cells | Antibody Response (to SRBC) | Restored in immunodeficient mice | In vivo | [15] |

Signaling Pathways

Swainsonine's modulation of cell surface glycoproteins can trigger intracellular signaling cascades. While the exact pathways are still under investigation, evidence points towards the involvement of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway. In some cell types, Swainsonine has been shown to induce Endoplasmic Reticulum (ER) stress, which subsequently activates MAPK pathways, including ERK and JNK.[19] This activation can lead to various cellular outcomes, including cell death by paraptosis in non-immune cells, but in immune cells, it likely contributes to their activation and effector functions.[19]

Key Experimental Protocols

This section details methodologies for assessing the immunomodulatory effects of Swainsonine.

Protocol: In Vitro Macrophage Cytotoxicity Assay

This assay measures the ability of Swainsonine-activated macrophages to kill tumor cells.

-

Macrophage Isolation: Elicit peritoneal macrophages from mice (e.g., C57BL/6) by intraperitoneal injection of 3% thioglycollate broth. Harvest cells 3-4 days later by peritoneal lavage with cold PBS.

-

Macrophage Plating: Plate the harvested cells in a 96-well flat-bottom plate at a density of 2 x 10⁵ cells/well in RPMI-1640 medium with 10% FBS. Allow cells to adhere for 2 hours at 37°C, 5% CO₂.

-

Activation: Wash off non-adherent cells. Add fresh medium containing various concentrations of Swainsonine (e.g., 0.1-10 µg/mL). Include positive controls (LPS, 1 µg/mL) and negative controls (medium alone). Incubate for 24-48 hours.

-

Target Cell Labeling: Label target tumor cells (e.g., B16-F10 melanoma) with ⁵¹Cr (sodium chromate) for 1 hour at 37°C. Wash cells thoroughly to remove unincorporated ⁵¹Cr.

-

Co-culture: Add 1 x 10⁴ labeled target cells to each well containing the activated macrophages (Effector:Target ratio of 20:1).

-

Cytotoxicity Measurement: Incubate the co-culture for 4-18 hours. Centrifuge the plate and collect the supernatant. Measure radioactivity in the supernatant using a gamma counter.

-

Calculation: Calculate percent specific lysis using the formula: % Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Spontaneous release: Target cells with medium only.

-

Maximum release: Target cells with 1% Triton X-100.

-

Protocol: T-Cell Proliferation Assay (CFSE-based)

This assay measures the effect of Swainsonine on lymphocyte proliferation by tracking cell divisions.

-

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from human blood or splenocytes from mice using Ficoll-Paque density gradient centrifugation.

-

CFSE Labeling: Resuspend cells at 1 x 10⁷ cells/mL in PBS. Add an equal volume of 5 µM Carboxyfluorescein succinimidyl ester (CFSE) solution for a final concentration of 2.5 µM. Incubate for 10 minutes at 37°C. Quench the reaction with 5 volumes of cold RPMI-1640 with 10% FBS.

-

Cell Culture: Wash cells twice and resuspend in complete medium. Plate 2 x 10⁵ cells/well in a 96-well round-bottom plate.

-

Stimulation: Add mitogens (e.g., ConA at 2.5 µg/mL or PHA at 5 µg/mL) and varying concentrations of Swainsonine (e.g., 0.1-10 µg/mL). Include unstimulated and mitogen-only controls.

-

Incubation: Culture cells for 3-5 days at 37°C, 5% CO₂.

-

Flow Cytometry: Harvest cells and stain with antibodies for T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8) if desired.

-

Data Analysis: Acquire data on a flow cytometer. Gate on the lymphocyte population (and specific T-cell subsets). Proliferation is measured by the sequential halving of CFSE fluorescence intensity in daughter cells. Analyze using proliferation modeling software.

Conclusion and Future Directions

Swainsonine is a powerful immunomodulatory agent with a unique mechanism of action centered on the inhibition of N-linked glycosylation. Its ability to stimulate macrophage and NK cell activity, modulate T-cell responses, and promote hematopoietic recovery makes it a promising candidate for adjuvant therapy in oncology and for treating certain immune deficiencies.[8][20][21][22]